molecular formula C25H25N3OS2 B2833606 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923454-39-1

4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2833606
CAS No.: 923454-39-1
M. Wt: 447.62
InChI Key: BOEMDNWSKSACBI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzothiazole-based compound featuring a tert-butyl group, a methylthio-substituted benzo[d]thiazole core, and a pyridinylmethyl moiety. This structure combines hydrophobic (tert-butyl), sulfur-containing (methylthio), and aromatic (pyridine) functionalities, which are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

4-tert-butyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS2/c1-25(2,3)19-9-7-18(8-10-19)23(29)28(16-17-6-5-13-26-15-17)24-27-21-12-11-20(30-4)14-22(21)31-24/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEMDNWSKSACBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methylthio group. The tert-butyl group is then added through alkylation reactions. The final step involves coupling the benzothiazole derivative with the pyridin-3-ylmethylbenzamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with desired properties.

Biology

The compound has potential applications as a biological probe. The benzothiazole derivative is known for its interactions with biological systems, making it a candidate for studying enzyme activities or cellular processes. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer activities, indicating that this compound may also possess similar therapeutic properties.

Medicine

Research into the medicinal applications of this compound is ongoing. Its structural characteristics suggest potential efficacy as a therapeutic agent. For instance, benzothiazole derivatives have been investigated for their roles in treating various diseases, including cancer and infections. The unique combination of functional groups in this compound may enhance its bioactivity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzothiazole derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that modifications to the benzothiazole core could enhance potency against specific cancer cell lines.

Case Study 2: Antimicrobial Properties

Another research focused on the synthesis of methylthio-substituted benzothiazoles, demonstrating their effectiveness against various bacterial strains. The study concluded that the presence of the methylthio group significantly improved antimicrobial activity compared to unsubstituted analogs.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s unique structure can be compared to the following analogs:

N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11, )

  • Structural Features : Bromine substituent at the 6-position of benzothiazole; 4-methylpiperazine on the benzamide.
  • Synthesis: Yield: 55% via coupling of 2-amino-6-bromobenzothiazole with activated benzamide .

N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 12a, )

  • Structural Features : 3-Methoxyphenyl substituent at the 6-position of benzothiazole; 4-methylpiperazine on benzamide.
  • Synthesis : Yield: 53% via Suzuki coupling .

N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g, )

  • Structural Features : Pyridin-3-yl and 4-methylpiperazine substituents on a thiazole ring.
  • The methylpiperazine moiety may enhance solubility but reduce blood-brain barrier penetration compared to the tert-butyl group .

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB, )

  • Structural Features: Amino group at the 6-position of benzothiazole; unsubstituted benzamide.
  • Key Differences: The amino group in ABTB increases hydrophilicity, while the methylthio group in the target compound provides steric bulk and sulfur-mediated interactions (e.g., metal binding) .

Q & A

What are the optimal synthetic routes for preparing 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, and how can reaction yields be improved?

Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core followed by sequential functionalization. Key steps include:

  • Cyclization of benzo[d]thiazole : Use precursors like 2-aminothiophenol derivatives with tert-butyl-substituted benzoyl chlorides under reflux in polar aprotic solvents (e.g., DMF) .
  • Methylthio introduction : Sulfur alkylation using methyl iodide or dimethyl disulfide in the presence of a base (e.g., NaH) at 60–80°C .
  • Dual N-alkylation : Coupling the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, ensuring stoichiometric control to avoid over-alkylation .
    To improve yields:
  • Optimize solvent systems (e.g., DMF/THF mixtures for better solubility).
  • Use catalytic agents like DMAP for amide bond formation.
  • Monitor intermediates via TLC or HPLC to isolate pure intermediates before proceeding .

How can researchers resolve contradictions between spectroscopic data (e.g., NMR, MS) and computational predictions for this compound?

Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Methodological approaches include:

  • Dynamic NMR experiments : To detect rotational barriers in tert-butyl or pyridinyl groups that may cause signal splitting .
  • High-resolution MS : Confirm molecular ion peaks and rule out adducts or isotopic patterns that mimic impurities .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent dielectric constants (e.g., chloroform vs. DMSO) .
  • Purification validation : Re-crystallize the compound or use preparative HPLC to ensure >95% purity before characterization .

What advanced computational strategies are recommended for predicting the biological target interactions of this compound?

Answer:
Leverage a hybrid computational workflow:

Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB) using the compound’s 3D structure (optimized via DFT). Focus on kinases or GPCRs due to the benzo[d]thiazole and pyridine motifs .

MD simulations (AMBER, GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine N, hydrophobic contacts with tert-butyl) using tools like Schrödinger’s Phase .

ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks linked to the methylthio group .

How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:
Adopt a tiered experimental design:

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via UPLC-MS .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over time .
  • Light/oxidation stress : Expose to UV light (ICH Q1B guidelines) and 3% H2O2. Monitor sulfoxide formation (methylthio → methylsulfonyl) via LC-MS .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 1–3 months. Characterize polymorphic changes via PXRD .

What methodologies are effective in elucidating the role of the tert-butyl group in modulating this compound’s bioactivity?

Answer:
Structure-activity relationship (SAR) studies are critical:

  • Analog synthesis : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups. Assess changes in potency via enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize tert-butyl interactions in hydrophobic pockets .
  • Free-energy perturbation (FEP) : Compute binding affinity differences between analogs using Schrödinger’s FEP+ .
  • LogP measurement : Determine the tert-butyl’s impact on lipophilicity (shake-flask method), correlating with membrane permeability .

How can researchers address low reproducibility in biological assays involving this compound?

Answer:
Common pitfalls include batch-to-batch variability and aggregation. Mitigation strategies:

  • Quality control : Standardize synthesis (e.g., fixed reaction times, solvent ratios) and validate purity with <2% impurities via NMR .
  • DMSO stock solutions : Prepare fresh aliquots (<0.1% DMSO in assays) to prevent precipitation .
  • Dynamic light scattering (DLS) : Check for aggregates in assay buffers. Use detergents (e.g., 0.01% Tween-20) if needed .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

What analytical techniques are most suitable for detecting degradation products of this compound in environmental samples?

Answer:
Employ hyphenated techniques for sensitivity and specificity:

  • LC-QTOF-MS : Identify unknown degradants via accurate mass and MS/MS fragmentation .
  • GC-MS with derivatization : Analyze volatile byproducts (e.g., tert-butyl alcohol) after silylation .
  • ICP-MS : Quantitate sulfur-containing degradation products (e.g., sulfate ions) .
  • HPLC-CAD : Universal detection for non-UV-active degradants .

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